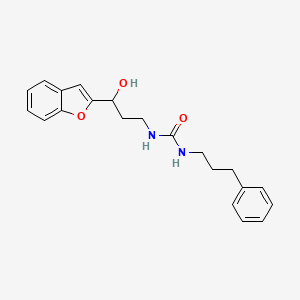
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea, also known as BPUP, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic properties. BPUP belongs to the class of compounds known as ureas, which have been extensively studied for their diverse biological activities. In
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
A series of compounds related to 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea have been synthesized and evaluated for their biological activities. For instance, benzofuran hydroxyamic acids were synthesized and found to be potent inhibitors of the 5-lipoxygenase enzyme, indicating their potential in the treatment of conditions mediated by this enzyme (Ohemeng et al., 1994). Additionally, pyridylthiazole-based ureas have been identified as inhibitors of Rho associated protein kinases (ROCK1 and 2), highlighting their significance in cancer therapy and other diseases involving ROCK activity (Pireddu et al., 2012).
Polymer and Material Science
The compound 1-(1-Benzofuran-2-yl)-3-(4-hydroxyphenyl)propen-1-one was synthesized and used to prepare methacrylate polymers, which were characterized for their dielectric and thermal properties. This research contributes to the development of new materials with potential applications in electronic devices (Çelik & Coskun, 2018).
Cancer Research
Urea derivatives, including those similar in structure to this compound, have been explored for their cytotoxic activity against cancer cell lines. One study demonstrated the synthesis and anticancer activity of N-(phenylcarbamoyl)benzamide compounds against HeLa cell lines, showing the potential of such compounds in the development of new anticancer drugs (Purwanto et al., 2020).
Propriétés
IUPAC Name |
1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-18(20-15-17-10-4-5-11-19(17)26-20)12-14-23-21(25)22-13-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11,15,18,24H,6,9,12-14H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUJRZBGBUTZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

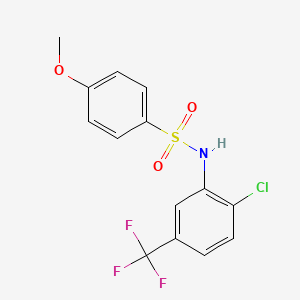
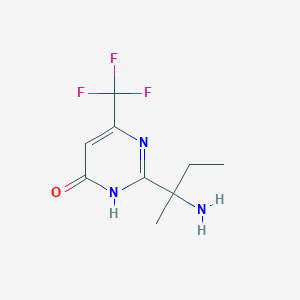
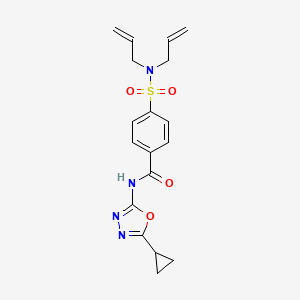
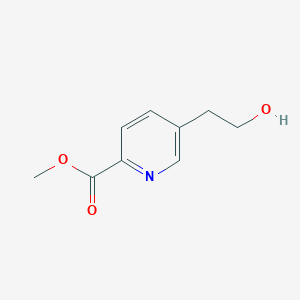
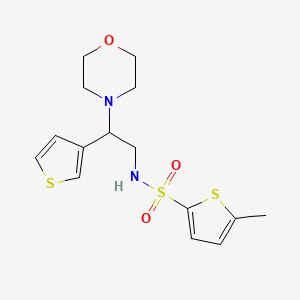
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2868186.png)
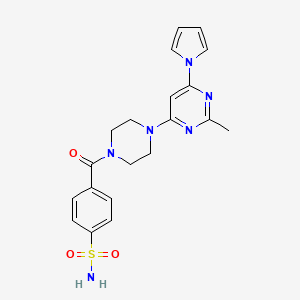
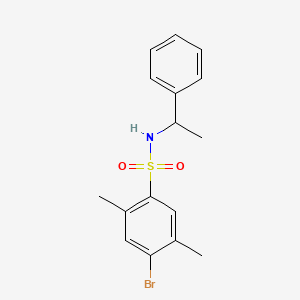
![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)
![1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride](/img/structure/B2868192.png)
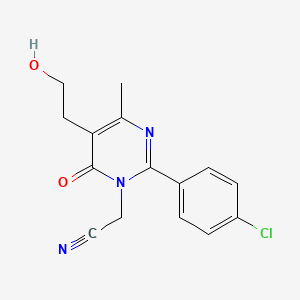
![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)
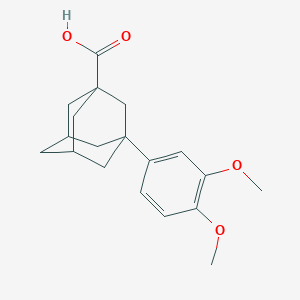
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868200.png)